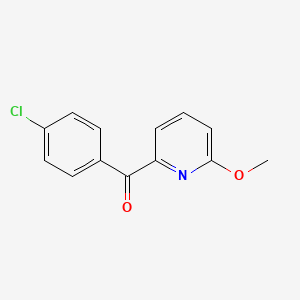

2-(4-Chlorobenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(4-chlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFGUKJKIPGFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 2-(4-Hydroxybenzoyl)-6-methoxypyridine

Reduction: 2-(4-Benzyl)-6-methoxypyridine

Substitution: 2-(4-Aminobenzoyl)-6-methoxypyridine or 2-(4-Thiobenzoyl)-6-methoxypyridine

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring with a methoxy group at the 6-position and a 4-chlorobenzoyl group at the 2-position. Its molecular formula is C₁₃H₁₀ClNO₂. The synthesis typically involves acylation of 6-methoxypyridine with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, which facilitates the formation of this compound with high yields.

2-(4-Chlorobenzoyl)-6-methoxypyridine has been investigated for its potential antimicrobial and antiviral properties:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (μM/mL) |

|---|---|

| Staphylococcus aureus | 2.50 |

| Escherichia coli | 3.00 |

| Bacillus subtilis | 2.80 |

| Candida albicans | 3.08 |

The mechanism behind its antimicrobial action is believed to involve disruption of essential biochemical pathways within microbial cells.

- Antiviral Potential : Preliminary investigations suggest that derivatives of this compound may possess antiviral activity against certain viral strains, warranting further exploration into its mechanisms and efficacy.

Pharmaceutical Development

Due to its biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting specific diseases. Its structural characteristics may allow it to interact with various biological targets, potentially leading to new therapeutic agents .

Industrial Applications

In addition to its pharmaceutical potential, this compound is also being utilized in industrial applications:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of specialty chemicals .

- Chemical Reactions : The chlorobenzoyl group enables nucleophilic substitution reactions, making it valuable in producing other chemical derivatives .

Antibacterial Efficacy Study

A study employing the disc diffusion method assessed the antibacterial activity of this compound alongside other compounds. Results indicated significant inhibition zones against tested bacteria compared to controls, reinforcing its potential as an antibacterial agent.

Antiviral Activity Investigation

Another investigation focused on pyridine derivatives highlighted the antiviral potential of compounds similar to this compound against viral strains. This suggests that further exploration into its antiviral properties could be beneficial for therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Antiviral Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Potential | Effective against Gram-positive bacteria |

| 4-Chlorobenzoyl chloride | Low | None | Precursor for synthesis |

| 6-Methoxy-2-pyridinyl-phenyl ketone | Low | None | Different pharmacological profiles |

This comparison illustrates how the specific substitution pattern of this compound contributes to its distinct biological activity and reactivity compared to related compounds .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Compounds:

Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Retention time: 0.65) and Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Retention time: 0.80) : These esters share the 4-chlorobenzoyl moiety but are attached to a phenoxy group rather than a pyridine ring. The longer ethyl chain increases lipophilicity, reflected in its higher retention time compared to the methyl analog.

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (Retention time: 0.85) : A diaryl ketone with a 4-chlorophenyl and 4-isopropoxyphenyl group. The absence of a heterocyclic ring distinguishes it from the target compound, likely reducing polarity.

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS: 1001341-31-6) : Features a fused oxazolo-pyridine system with chloro and methoxy substituents.

Structural Comparison Table:

Physicochemical and Chromatographic Properties

- Retention Behavior: The target compound’s absence in retention time tables (–4) suggests its chromatographic profile may differ significantly from phenoxy-ester analogs. Ethyl esters exhibit higher retention than methyl analogs due to increased hydrophobicity .

- Impurity Profiles : Pharmacopeial standards (USP42) limit unspecified impurities to 1.0% in related compounds, with stricter thresholds for process impurities (e.g., 0.2% total impurities) . The target compound’s purity (95%) aligns with typical pharmaceutical-grade specifications .

Commercial and Regulatory Aspects

- Supplier Availability : The target compound is listed by CymitQuimica with 95% purity, while analogs like 6-chloro-2-(3-chloro-4-methoxyphenyl)oxazolo-pyridine are available from Parchem Chemicals .

- Regulatory Limits: Impurity thresholds for related compounds (e.g., fenofibrate analogs) are tightly controlled, emphasizing the need for stringent synthesis and purification protocols .

Biological Activity

2-(4-Chlorobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antimicrobial activity. In one study, the compound was tested against various bacterial strains using the disc diffusion method, yielding significant inhibition zones against Gram-positive bacteria. The results suggested that it could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focused on its cytotoxic effects on cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in key biochemical pathways. For example, it may inhibit certain enzymes associated with bacterial cell wall synthesis or interfere with signaling pathways in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis was conducted with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against Gram-positive bacteria |

| 5-(4-Chlorobenzoyl)-2-methylpyridine | Low | None | Precursor for synthesis |

| 2-Methylpyridine | Low | None | Starting material |

This table illustrates that while this compound shows promising activity, other related compounds may not exhibit similar efficacy.

Case Studies

- Antibacterial Efficacy : A study utilized the disc diffusion method to evaluate the antibacterial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Bacillus subtilis, supporting its potential use as an antibacterial agent .

- Anticancer Activity : Another investigation into the cytotoxic effects of this compound revealed that it induced apoptosis in human cancer cell lines, leading to reduced cell viability. The study emphasized the need for further exploration into its mechanisms and potential therapeutic applications .

Q & A

Q. What mechanistic insights explain regioselectivity in Friedel-Crafts acylation?

- Methodology : Perform kinetic isotope effect (KIE) studies or DFT calculations to probe transition states. Monitor intermediate formation via -NMR if fluorinated analogs are used as probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.